molecular formula C14H27N3O2 B6216451 tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1279038-93-5

tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B6216451
CAS No.: 1279038-93-5
M. Wt: 269.4
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Description

Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate: is an organic compound that has gained attention due to its potential applications in medicinal chemistry and other scientific fields. The compound's structure includes a tert-butyl group, a piperidinyl moiety, and a pyrrolidinyl moiety, connected via a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from the construction of the piperidinyl and pyrrolidinyl cores. These cores are synthesized via reactions such as amination, alkylation, and cyclization. The final step involves the formation of the carbamate linkage by reacting a suitable tert-butyl carbamate precursor with the piperidinyl-pyrrolidinyl intermediate under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are common in industrial settings. Scalability of the synthesis is also critical, requiring careful control of reaction parameters and purification steps to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidative agents to form corresponding oxidized derivatives.

  • Reduction: Reduction reactions can convert it to different hydrogenated forms, using reagents like sodium borohydride.

  • Substitution: The molecule is amenable to substitution reactions, where functional groups can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidative conditions may involve mild oxidizers to avoid decomposition.

  • Reductive conditions typically use borohydride or similar reductants under controlled temperatures.

  • Substitution reactions often utilize nucleophilic agents in solvents like dichloromethane or acetonitrile.

Major Products: The major products of these reactions vary but can include hydroxylated, reduced, or substituted versions of the original molecule, depending on the specific reactants and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate serves as an intermediate in the synthesis of more complex molecules. Its versatile structure allows it to be incorporated into larger frameworks through various chemical transformations.

Biology and Medicine: This compound is investigated for its potential therapeutic properties. It may act as a precursor or a core structure for designing new drugs, especially those targeting neurological conditions or specific receptors in the brain.

Industry: In the industrial sector, the compound could be used in the development of new materials or as a building block in the synthesis of agrochemicals or pharmaceuticals. Its chemical stability and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors. These interactions often involve the compound binding to the active site or modulating the activity of the target protein through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or ionic interactions. The specific pathways influenced by these interactions can lead to therapeutic effects, such as modulating neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

  • Tert-butyl N-(piperidin-4-yl)carbamate

  • N-(tert-Butyl)-N'-[(piperidin-4-yl)pyrrolidin-3-yl]urea

  • 4-(tert-Butylcarbamoyl)piperidine

Uniqueness: Compared to similar compounds, tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate offers a distinct combination of the piperidinyl and pyrrolidinyl moieties This unique structure can lead to different reactivity and interaction profiles with molecular targets, potentially resulting in unique pharmacological or chemical properties

Properties

CAS No.

1279038-93-5

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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